Delparantag
Overview
Description
Delparantag is a novel small molecule that has shown the ability to neutralize the anticoagulation effects of unfractionated heparin and low molecular weight heparin in both animals and humans . It is primarily used in clinical settings to reverse the effects of these anticoagulants during procedures such as percutaneous coronary intervention .
Preparation Methods
Delparantag is a salicylamide derivative. The synthetic route involves the acylation of an aminobenzoic acid derivative. The reaction conditions typically include the use of an acylating agent in the presence of a base to facilitate the formation of the acylaminobenzoic acid structure . Industrial production methods are not extensively documented, but the compound is synthesized for research purposes and clinical trials .
Chemical Reactions Analysis
Delparantag undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: This compound can undergo substitution reactions, particularly involving its amine and acyl groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various bases and acids for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Delparantag has several scientific research applications:
Chemistry: It is used as a model compound to study the neutralization of anticoagulants.
Biology: this compound is studied for its interactions with biological molecules, particularly heparin and its derivatives.
Medicine: The primary application of this compound is in reversing the effects of anticoagulants during medical procedures.
Mechanism of Action
Delparantag works by specifically binding to the pentasaccharide sequence of heparin, thereby disrupting its interaction with antithrombin . This neutralizes the anticoagulation and bleeding effects of unfractionated heparin and low molecular weight heparin. The molecular targets involved are primarily the pentasaccharide sequence of heparin and antithrombin .
Comparison with Similar Compounds
Delparantag is unique in its ability to neutralize both unfractionated heparin and low molecular weight heparin. Similar compounds include:
Protamine sulfate: This is the widely accepted reversal agent for unfractionated heparin but is only partially effective against low molecular weight heparin.
Andexanet alfa: This compound is used to reverse the effects of factor Xa inhibitors but does not affect heparin.
This compound stands out due to its efficacy in neutralizing both types of heparin, making it a versatile agent in clinical settings .
Properties
IUPAC Name |
N-[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-(3-carbamoyl-4-methoxyanilino)-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]-5-[[(2S)-2,6-diaminohexanoyl]amino]-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N13O12/c1-78-45-21-17-33(29-37(45)49(62)70)64-54(75)42(14-6-10-26-58)67-51(72)39-31-35(19-23-47(39)80-3)66-56(77)44(16-8-12-28-60)69-52(73)40-32-36(20-24-48(40)81-4)65-55(76)43(15-7-11-27-59)68-50(71)38-30-34(18-22-46(38)79-2)63-53(74)41(61)13-5-9-25-57/h17-24,29-32,41-44H,5-16,25-28,57-61H2,1-4H3,(H2,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,71)(H,69,73)/t41-,42-,43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFIFNGOPQUNIT-ITMZJIMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)NC(CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)N[C@@H](CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236236 | |
Record name | Delparantag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1126.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872454-31-4 | |
Record name | Delparantag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872454314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delparantag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delparantag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPARANTAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSY46235ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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